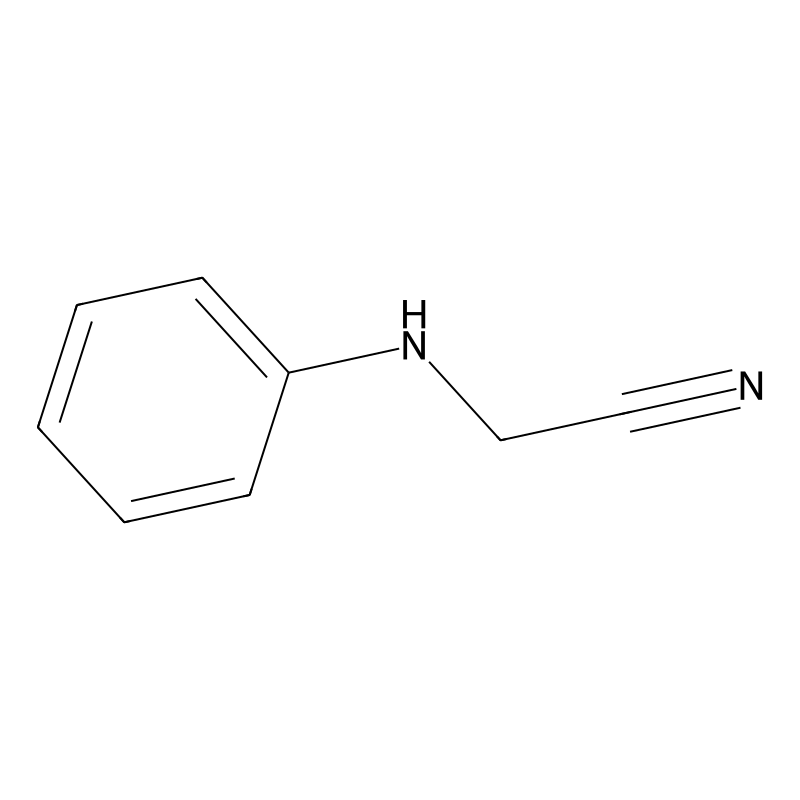

2-(Phenylamino)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Drug Discovery:

The presence of the nitrile and amine functional groups in 2-(phenylamino)acetonitrile makes it a potential precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in drug discovery. [Source: PubChem, National Institutes of Health, ] However, specific examples of its use in this context are scarce in the available literature.

2-(Phenylamino)acetonitrile, with the chemical formula C9H10N2, is an organic compound characterized by the presence of both a phenyl and an amino group attached to an acetonitrile backbone. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The structure features a nitrile functional group (-C≡N) that contributes to its reactivity and biological activity.

Currently, there is no widely documented information on the specific mechanism of action of 2-(phenylamino)acetonitrile in biological systems.

2-(Phenylamino)acetonitrile is likely to exhibit some hazards associated with its functional groups:

- Acute Toxicity: Data on the specific toxicity of 2-(phenylamino)acetonitrile is limited. However, the presence of the nitrile group suggests potential toxicity. Nitriles can interfere with cellular respiration and cause organ damage [].

- Skin and Eye Irritation: The amine group can cause irritation upon contact with skin and eyes [].

- Flammability: Information on flammability is not readily available. However, the presence of a carbon chain and aromatic ring suggests some degree of flammability.

- Strecker Synthesis: This compound can be synthesized through the Strecker reaction, which involves the reaction of an aldehyde or ketone with ammonia and cyanide to form α-aminonitriles.

- Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, expanding its utility in organic synthesis.

- Metal Complex Formation: It has been shown to form metal complexes, which can be used in catalysis and material science .

Research indicates that 2-(Phenylamino)acetonitrile exhibits various biological activities. It has been studied for its potential as an antitumor agent and in other therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing 2-(Phenylamino)acetonitrile:

- Condensation Reactions: One common method involves the condensation of phenylamine with acetonitrile under acidic conditions, facilitating the formation of the desired compound .

- Green Chemistry Approaches: Recent studies emphasize environmentally friendly synthesis methods that utilize less hazardous reagents and solvents, enhancing the sustainability of its production .

- Metal-Catalyzed Reactions: The use of metal catalysts has been explored to improve yields and selectivity during synthesis .

2-(Phenylamino)acetonitrile finds applications in various fields:

- Pharmaceuticals: Its potential as a drug candidate makes it relevant in pharmaceutical research, particularly in developing new therapies for cancer and other diseases.

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Material Science: The formation of metal complexes with this compound opens avenues for its use in materials with specific electronic or catalytic properties.

Several compounds share structural similarities with 2-(Phenylamino)acetonitrile. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Methoxyphenylamino)acetonitrile | Contains a methoxy group on the phenyl ring | Enhanced solubility and altered biological activity |

| 2-(Butylamino)acetonitrile | Aliphatic amine instead of phenyl | Different hydrophobic properties affecting reactivity |

| 2-(4-Fluorophenylamino)acetonitrile | Fluorine substitution on the phenyl ring | Potentially increased potency due to electronegativity |

Each of these compounds exhibits unique properties that differentiate them from 2-(Phenylamino)acetonitrile, influencing their reactivity and applications in various fields.

Molecular Formula and Weight

2-(Phenylamino)acetonitrile possesses the molecular formula C₈H₈N₂ with a molecular weight of 132.16 grams per mole [1] [3] [5]. This organic compound is characterized by its relatively simple structure containing eight carbon atoms, eight hydrogen atoms, and two nitrogen atoms [7] [8]. The compound is registered under Chemical Abstracts Service number 3009-97-0 and carries the International Union of Pure and Applied Chemistry name 2-(phenylamino)acetonitrile [1] [3] [8]. The molecular identifier code is MFCD00044430, while the International Chemical Identifier key is KAXCEFLQAYFJKV-UHFFFAOYSA-N [3] [5] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight (g/mol) | 132.16 |

| Chemical Abstracts Service Number | 3009-97-0 |

| International Union of Pure and Applied Chemistry Name | 2-(phenylamino)acetonitrile |

| MDL Number | MFCD00044430 |

| InChI Key | KAXCEFLQAYFJKV-UHFFFAOYSA-N |

| SMILES | N#CCNC1=CC=CC=C1 |

The compound exhibits specific physical properties including a melting point of 40°C and an estimated boiling point of 234.08°C [5]. The estimated density is 1.1083 grams per cubic centimeter, with a flash point of 137.4°C [5]. These physical parameters reflect the molecular structure and intermolecular interactions present in the compound.

Structural Features and Functional Groups

2-(Phenylamino)acetonitrile contains several distinct functional groups that define its chemical behavior and reactivity . The molecule features a nitrile functional group (-C≡N) that contributes significantly to its reactivity and biological activity . This electron-withdrawing group is positioned at the terminal carbon of the acetonitrile backbone .

The compound incorporates a phenyl ring system attached through an amino linkage, creating a phenylamino group [8] . This aromatic system consists of a six-membered benzene ring with characteristic aromatic properties [23]. The presence of both nitrile and amine functional groups makes this compound a potential precursor for synthesizing various heterocyclic compounds .

| Functional Group/Feature | Location | Key Characteristics |

|---|---|---|

| Nitrile Group (-C≡N) | Terminal carbon of acetonitrile moiety | Linear geometry, strong electron-withdrawing |

| Primary Amine Group (-NH₂) | Attached to phenyl ring | Electron-donating, basic character |

| Phenyl Ring (C₆H₅) | Six-membered aromatic ring | Planar, aromatic system |

| Methylene Bridge (-CH₂-) | Connecting nitrile and amine groups | Flexible, allows rotation |

| Aromatic C-H bonds | On benzene ring (5 positions) | sp² hybridization, 120° bond angles |

| Aliphatic C-H bonds | On methylene bridge (2 positions) | sp³ hybridization, tetrahedral geometry |

The structural arrangement allows for intramolecular interactions between the lone pair on the nitrogen atom and the delocalized electrons in the benzene ring [23]. This interaction increases the electron density around the ring system and reduces the availability of the lone pair on the nitrogen for other reactions [23]. The methylene bridge (-CH₂-) provides flexibility within the molecule, allowing for rotational freedom about the carbon-nitrogen bond [32].

Bond Characteristics and Molecular Geometry

The molecular geometry of 2-(Phenylamino)acetonitrile is defined by the hybridization states and bond arrangements of its constituent atoms [19] [22]. The nitrile group exhibits linear geometry with a carbon-nitrogen triple bond characterized by a bond angle of 180 degrees [19] [22]. This linear arrangement is maintained due to the sp hybridization of the carbon atom in the nitrile group [22].

The acetonitrile portion of the molecule displays specific bond characteristics [22]. The bond angles between the terminal carbon, central carbon, and nitrogen atoms are all 180 degrees, creating a perfectly linear structure for this segment [22]. This geometric arrangement minimizes electron repulsion effects between the negatively charged electrons in the chemical bonds [22].

| Bond Type | Typical Bond Length (Å) | Bond Character | Key Properties |

|---|---|---|---|

| C≡N (nitrile) | 1.17 | Triple bond, linear | Strong, short, electron-withdrawing |

| C-C (acetonitrile) | 1.46 | Single bond, sp³-sp hybridized | Rotatable, moderate polarity |

| C-N (amine) | 1.47 | Single bond, sp³-sp² hybridized | Polar, basic character |

| C-C (aromatic) | 1.39 | Aromatic, delocalized | Intermediate length, aromatic stability |

| C-H (aromatic) | 1.08 | Single bond, sp²-s | Weak, readily broken in reactions |

| C-H (aliphatic) | 1.09 | Single bond, sp³-s | Slightly longer than aromatic C-H |

| N-H (amine) | 1.01 | Single bond, sp³-s | Polar, hydrogen bonding capability |

The phenyl ring maintains planar geometry with carbon-carbon bond lengths characteristic of aromatic systems [23]. The aromatic carbon atoms exhibit sp² hybridization with bond angles of approximately 120 degrees [23]. The nitrogen atom attached to the phenyl ring demonstrates sp³ hybridization, although the lone pair interaction with the aromatic system affects its electronic properties [23].

The methylene bridge connecting the nitrile and amine functionalities exhibits tetrahedral geometry around the central carbon atom . This carbon displays sp³ hybridization with bond angles approaching 109.5 degrees . The flexibility of this bridge allows for conformational changes through rotation about the carbon-nitrogen bonds [32].

Electronic Properties

The electronic structure of 2-(Phenylamino)acetonitrile is characterized by the interaction between electron-donating and electron-withdrawing groups within the molecule [24] [27]. The nitrile group acts as a strong electron-withdrawing functionality, while the phenylamino group provides electron-donating character [13] [28].

Acetonitrile molecules demonstrate the ability to accommodate excess electrons in different orbital arrangements depending on the molecular environment [24] [27]. The electron density distribution shows specific topological features when examined through quantum theory of atoms in molecules analysis [24]. The presence of the nitrile group creates regions of electron deficiency, while the amino group contributes electron density to the aromatic system [24].

The electronic transitions in similar phenylamino compounds reveal charge-transfer characteristics [21]. The highest occupied molecular orbital to lowest unoccupied molecular orbital transitions exhibit π-π* electronic character with charge-transfer properties [21]. The electron-deficient nature of excited states in such compounds is demonstrated through correlation with Hammett sigma constants [21].

The interaction between the lone pair electrons on the nitrogen atom and the delocalized π-electron system of the benzene ring creates unique electronic properties [23]. This donation of electron density into the ring system enhances the reactivity of the aromatic ring compared to unsubstituted benzene [23]. Simultaneously, this interaction reduces the basicity of the amino group relative to simple aliphatic amines [23].

Electronic effects within the molecule influence the reactivity patterns and spectroscopic properties [28]. The correlation between electronic effects and molecular properties has been demonstrated in related phenylamino compounds, where electron-withdrawing groups enhance certain activities while electron-donating substituents show different behavior patterns [28].

Conformational Analysis

The conformational behavior of 2-(Phenylamino)acetonitrile is governed by rotation about single bonds within the molecular framework [29] [32] [35]. The primary source of conformational flexibility arises from rotation about the carbon-nitrogen bond connecting the methylene bridge to the phenylamino group [32].

Rotational barriers in compounds containing phenylamino groups have been studied extensively using nuclear magnetic resonance spectroscopy and computational methods [33] [35]. The barriers to rotation about aryl-nitrogen bonds typically range from 4 to 17 kilocalories per mole, depending on the electronic environment and substitution patterns [33].

The conformational analysis of similar acetonitrile-containing compounds reveals specific rotational preferences [29]. Mercaptoacetonitrile, for example, displays rotational isomerism about carbon-sulfur bonds, resulting in distinct conformers with different stability [29]. This rotational behavior is analogous to the flexibility observed in 2-(Phenylamino)acetonitrile about its carbon-nitrogen bonds.

Crystallographic studies of related compounds demonstrate the importance of conformational flexibility in solid-state packing [32] [34]. The compound 2-(perfluorophenyl)-2-(phenylamino)acetonitrile exhibits multiple polymorphs due to conformational variations, including rare kryptoracemate formation [32] [34]. These studies highlight how central single bonds allow for conformational flexibility that influences crystal packing modes [32].

The rotational barriers in phenylamino systems are influenced by electronic effects, with protonation typically increasing barriers by approximately 6 kilocalories per mole [33]. Solvent effects also play a role in conformational preferences, with polar solvents generally stabilizing certain rotational states over others [33].

2-(Phenylamino)acetonitrile exists as a crystalline low melting solid under standard laboratory conditions [1] [2]. The compound typically appears as a yellow to white crystalline solid, with some sources describing it more specifically as a "colorless to light yellow solid" . The crystalline nature of this compound is consistent with its molecular structure, which allows for intermolecular hydrogen bonding between the amino group of one molecule and the nitrile group of another, facilitating the formation of ordered crystal lattices [1] [4].

Melting and Boiling Points

The melting point of 2-(Phenylamino)acetonitrile has been reported with some variation across different sources, ranging from 40°C to 48°C [1] [5]. The most commonly cited values are 40°C [1] and 48°C [5], with the variation likely attributable to differences in purity and measurement conditions.

The boiling point shows considerable variation depending on the pressure conditions. Under standard atmospheric pressure (760 mmHg), the boiling point is estimated at 234.08°C [1]. However, under reduced pressure conditions of 0.4 torr, the boiling point decreases significantly to 129-130°C [5]. This substantial reduction under vacuum conditions makes the compound suitable for distillation purification at lower temperatures, which is important given its thermal sensitivity [5].

Solubility Profiles

Solubility in Organic Solvents

2-(Phenylamino)acetonitrile demonstrates limited solubility in most organic solvents. The compound is slightly soluble in both chloroform and methanol [6] [1]. This limited solubility in polar protic solvents like methanol can be attributed to the compound's amphiphilic nature, where the aromatic ring provides hydrophobic character while the amino and nitrile groups contribute polar characteristics [6].

The slight solubility in chloroform, a moderately polar aprotic solvent, suggests that the compound can interact through dipole-dipole interactions and weak hydrogen bonding with the solvent molecules [6]. The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups creates a dipolar molecule that shows moderate compatibility with chlorinated solvents [1].

Solubility in Aqueous Media

The compound exhibits limited solubility in water, which is expected given its predominantly organic character [6]. The polar amino and nitrile functional groups provide some hydrophilic character, but the phenyl ring dominates the molecular properties, resulting in predominantly hydrophobic behavior [1]. The predicted pKa value of 1.28±0.50 indicates that the compound is essentially neutral under physiological pH conditions, further limiting its aqueous solubility [1].

Stability Characteristics

2-(Phenylamino)acetonitrile requires specific storage conditions to maintain stability. The compound must be stored in a dark place under an inert atmosphere at 2-8°C [7] [8]. This requirement for protection from light suggests potential photochemical instability, likely due to the extended conjugation between the aromatic ring and the nitrile group through the amino bridge [7].

The need for an inert atmosphere indicates susceptibility to oxidation, particularly at the amino nitrogen, which can undergo oxidative coupling reactions under aerobic conditions [8]. The recommended low storage temperature (2-8°C) helps minimize thermal degradation and potential polymerization reactions [7].

Spectroscopic Properties

UV-Visible Absorption

While specific UV-visible absorption data for 2-(Phenylamino)acetonitrile was not extensively detailed in the available literature, compounds with similar aromatic amine structures typically show absorption maxima in the 250-300 nm region due to π→π* transitions in the aromatic system and n→π* transitions involving the nitrogen lone pair [9]. The presence of the electron-withdrawing nitrile group is expected to cause a bathochromic shift compared to simple aniline derivatives [9].

Infrared Spectral Features

The infrared spectrum of 2-(Phenylamino)acetonitrile exhibits several characteristic absorption bands [10]:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3196 | N-H stretch |

| 2326, 2239 | C≡N stretch (nitrile) |

| 1598, 1500 | Aromatic C=C stretch |

| 1455, 1430 | C-H bending |

| 750, 692 | Aromatic C-H out-of-plane bending |

The N-H stretching vibration at 3196 cm⁻¹ is characteristic of secondary aromatic amines [10]. The nitrile stretching frequencies at 2326 and 2239 cm⁻¹ indicate the presence of the cyano group, with the multiple bands potentially arising from Fermi resonance or rotational isomerism [10]. The aromatic C=C stretches at 1598 and 1500 cm⁻¹ are typical for monosubstituted benzene rings [10].

NMR Spectroscopic Analysis

¹H NMR Analysis:

The proton NMR spectrum of 2-(Phenylamino)acetonitrile in CDCl₃ shows distinct signals [10] [11]:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.58 | dd | 2H | Aromatic protons |

| 5.41 | s | 1H | CH adjacent to CN |

| 4.02 | bs | 1H | NH proton |

The aromatic protons appear as a doublet of doublets at 7.58 ppm, consistent with the ortho and meta coupling patterns expected for a monosubstituted benzene ring [10]. The methylene proton adjacent to the nitrile group resonates at 5.41 ppm as a singlet, with the downfield shift attributed to the electron-withdrawing effect of the cyano group [11]. The NH proton appears as a broad singlet at 4.02 ppm, with broadening due to quadrupolar relaxation and exchange processes [10].

¹³C NMR Analysis:

The carbon-13 NMR spectrum provides additional structural confirmation [10] [11]:

| Chemical Shift (ppm) | Assignment |

|---|---|

| 147.9 | Aromatic carbon |

| 120.7 | Nitrile carbon (C≡N) |

| 39.5 | CH₂ carbon |

The nitrile carbon at 120.7 ppm is characteristic of the cyano functional group [11]. The aromatic carbon signal at 147.9 ppm corresponds to the ipso carbon bearing the amino substituent [10]. The methylene carbon at 39.5 ppm shows the expected upfield position for a carbon α to both nitrogen and the nitrile group [11].

Chromatographic Behavior

The chromatographic behavior of 2-(Phenylamino)acetonitrile has been studied using thin-layer chromatography (TLC) systems. Using reverse-phase TLC with acetonitrile-based mobile phases, the compound shows an Rf value of 0.16 in a 5% methanol/dichloromethane system . This relatively low Rf value indicates strong interaction with the stationary phase, consistent with the compound's polar functional groups .

For high-performance liquid chromatography (HPLC), the compound has been analyzed using Inertsil ODS-3V C18 columns with mobile phases consisting of 40:30:30 ratios of potassium phosphate buffer (0.01 M, pH 3.2), methanol, and acetonitrile [13]. Under these conditions, the compound shows a retention time of 6.9 minutes with 94.1% purity, demonstrating good separation efficiency [13].

The chromatographic behavior suggests that acetonitrile-based mobile phases provide optimal separation conditions for this compound, likely due to favorable interactions between the nitrile group of the analyte and the acetonitrile solvent [14]. The moderate retention times observed indicate balanced hydrophobic and hydrophilic interactions with typical reverse-phase chromatographic systems [15].

| Chromatographic Parameter | Value | Conditions |

|---|---|---|

| TLC Rf value | 0.16 | 5% MeOH/CH₂Cl₂ |

| HPLC retention time | 6.9 min | C18, pH 3.2 buffer/MeOH/ACN |

| HPLC purity | 94.1% | UV detection at 264 nm |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (97.65%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic